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Compound Name: ,
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Cat. No.: B12855721

Get Quote

A Strategic Fluorinated Building Block for Medicinal
Chemistry
Executive Summary

2-(2,2-Difluoroethoxy)acetophenone (CAS: 1548346-39-9) is a specialized fluorinated
intermediate used primarily in the synthesis of bioactive heterocycles and pharmaceutical

candidates. Structurally, it consists of an acetophenone core functionalized at the

-position (phenacyl carbon) with a 2,2-difluoroethoxy group.

This compound represents a critical class of "fluorinated ether” building blocks. The
incorporation of the difluoroethoxy moiety (

) serves as a bioisostere for traditional alkoxy groups, offering enhanced metabolic stability
against oxidative dealkylation and modulated lipophilicity—key parameters in optimizing ADME
(Absorption, Distribution, Metabolism, and Excretion) profiles in drug discovery.
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Chemical Structure & Physicochemical
Properties[1][2][3]
Structural Identity

The molecule features a phenyl ring conjugated to a carbonyl group, which is linked to a
difluoroethyl ether tail. The presence of the terminal difluoromethy! (

) group introduces a strong dipole and hydrogen bond donor capability (via the acidic C-H
bond), distinct from non-fluorinated analogues.

Property Data

IUPAC Name 2-(2,2-Difluoroethoxy)-1-phenylethan-1-one

Common Name -(2,2-Difluoroethoxy)acetophenone

CAS Number 1548346-39-9

Molecular Formula

Molecular Weight 200.18 g/mol

SMILES C1=CC=C(C=C1)C(=0)COCC(F)F
LogP (Predicted) ~21-24

H-Bond Acceptors 2 (Carbonyl O, Ether O)

Rotatable Bonds 4

Fluorine Effect Analysis

o Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) renders the terminal ethyl
position resistant to Cytochrome P450-mediated oxidation, a common clearance pathway for
standard ethoxy groups.

 Lipophilicity Modulation: The

group is less lipophilic than a

group but more lipophilic than a
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group, allowing for fine-tuning of membrane permeability.

» Conformational Bias: The gauche effect associated with the fluoroethoxy chain can pre-
organize the molecule for binding interactions in protein active sites.

Synthetic Methodology

The synthesis of 2-(2,2-difluoroethoxy)acetophenone typically employs a Williamson ether
synthesis strategy. This approach is preferred for its operational simplicity and scalability,
though it requires strict control of basicity to prevent side reactions like aldol condensation.

Primary Synthesis Route: Phenacyl Alkylation
Reaction Logic: Nucleophilic displacement of an

-haloacetophenone by the alkoxide of 2,2-difluoroethanol.

Reagents:

o Substrate: 2-Bromoacetophenone (Phenacyl bromide).

e Nucleophile: 2,2-Difluoroethanol.

o Base: Potassium Carbonate (

) or Sodium Hydride (
).
e Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Step-by-Step Protocol (Self-Validating):

o Preparation of Alkoxide: In a flame-dried flask under nitrogen, dissolve 2,2-difluoroethanol
(1.1 eq) in anhydrous DMF. If using NaH (1.2 eq), add portion-wise at 0°C and stir for 30 min
until gas evolution ceases. Checkpoint: Ensure complete deprotonation to maximize
nucleophilicity.

» Addition: Add a solution of 2-bromoacetophenone (1.0 eq) in DMF dropwise to the alkoxide
solution at 0°C. Caution: 2-Bromoacetophenone is a potent lachrymator. Handle in a fume
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hood.

e Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor by
TLC (Hexane/EtOAc 4:1). The starting bromide (

) should disappear, and a new polar spot (
) should appear.

e Quench & Workup: Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate
(3x).[1] Wash combined organics with brine to remove DMF.

 Purification: Dry over

, concentrate, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in
Hexanes).

Synthesis Diagram (DOT)
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Figure 1: Williamson ether synthesis pathway for the target compound.

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectroscopic signatures
must be confirmed.
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Technique Expected Signature Mechanistic Insight

The singlet indicates the

1H NMR (CDCI3) 4.80 (s, 2H, isolated methylene group
between the carbonyl and

)

ether oxygen.

The distinctive triplet of triplets

6.00 (tt, 1H, (due to coupling with two F
1H NMR (CDCI3) atoms and adjacent CH2)

confirms the difluoromethyl

) group.

Characteristic shift for a
19F NMR difluoromethyl group attached
-125 ppm (dt) to a heteroatom-adjacent

carbon.

1690-1700 Confirms the integrity of the

IR Spectroscopy

(C=O0 stretch) ketone functionality.

Positive mode ionization
LC-MS typically yields the protonated

molecular ion.

Applications in Drug Discovery

The 2-(2,2-difluoroethoxy)acetophenone scaffold acts as a versatile "linchpin” intermediate.
It is rarely the final drug but rather the precursor to complex heterocyclic cores.

Hantzsch Thiazole Synthesis

The most high-value application is the conversion of the

-keto ether into 2-aminothiazoles. This transformation is ubiquitous in the synthesis of kinase
inhibitors (e.g., analogues of Dasatinib or various CDK inhibitors).

e Mechanism: Condensation with thiourea or thioamides.
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e Outcome: The acetophenone carbonyl and the

-methylene carbon form the thiazole ring, while the difluoroethoxy group remains as a stable
side chain, providing hydrophobic bulk and metabolic resistance.

Application Workflow Diagram (DOT)
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Figure 2: Divergent synthetic utility of the scaffold in generating heterocycles and chiral
alcohols.

Safety and Handling Protocols

o Lachrymator Precursors: The starting material, 2-bromoacetophenone, is a severe eye and
respiratory irritant (tear gas agent). All weighing and transfers must occur in a functioning
fume hood.

o Fluorinated Waste: Waste streams containing difluoro- compounds should be segregated
from general organic waste if required by local environmental regulations, as C-F bonds are
persistent.

o Storage: The product is a stable solid/oil but should be stored under inert gas
(Nitrogen/Argon) at 2-8°C to prevent slow oxidation or hydrolysis of the ether linkage over
prolonged periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. zenodo.org [zenodo.org]

» To cite this document: BenchChem. [Technical Profile: 2-(2,2-Difluoroethoxy)acetophenone].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12855721/docs#technical-profile-2-2-2-
difluoroethoxy-acetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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